
isoescin Ib
Descripción general
Descripción
Isoescin IB is a naturally occurring triterpenoid saponin found in the seeds of the horse chestnut tree (Aesculus hippocastanum). It is an isomer of Escin IB, and both compounds are the chief active ingredients in escin, which is known for its anti-inflammatory, anti-edematous, and vasoprotective properties .
Aplicaciones Científicas De Investigación
Isoescin IB has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the structure-activity relationship of saponins. In biology, it is used to investigate its effects on cell proliferation and apoptosis. In medicine, this compound is studied for its potential anti-cancer properties, particularly in compositions with other approved drugs to enhance their efficacy . Additionally, it is used in the pharmaceutical industry for developing treatments for chronic venous insufficiency and other vascular conditions .
Safety and Hazards
Isoescin Ib is harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash skin thoroughly after handling . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area . In case of contact with skin, wash off with soap and plenty of water . In case of contact with eyes, flush eyes with water as a precaution .
Direcciones Futuras
Escin, which contains isoescin Ib as an active ingredient, has a broad therapeutic scope . In the last two decades, novel activities of escin relevant to cancer treatment have been reported . Recent studies demonstrated escin’s efficacy in compositions with other approved drugs to accomplish synergy and increased bioavailability to broaden their apoptotic, anti-metastasis, and anti-angiogenetic effects . This suggests potential future directions of research involving this compound for medical and pharmaceutical applications as well as for basic research .
Análisis Bioquímico
Biochemical Properties
Isoescin Ib plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it was shown that this compound and Escin Ib, after intake, were converted into Escin Ia and Isoescin Ia, respectively . This suggests that this compound interacts with enzymes that facilitate this conversion.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, recent studies demonstrated this compound’s efficacy in compositions with other approved drugs to accomplish synergy and increased bioavailability to broaden their apoptotic, anti-metastasis, and anti-angiogenetic effects .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . The absorption of this compound was very poor, with the oral bioavailability (F) values of <2% observed for both compounds .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .
Métodos De Preparación
Isoescin IB can be extracted from the seeds of Aesculus chinensis Bunge using accelerated solvent extraction (ASE) followed by high-performance liquid chromatography (HPLC) and electrospray-time of flight mass spectrometry (ESI-TOF/MS). The optimized procedure employs 70% methanol as the extraction solvent, 120°C extraction temperature, 7 minutes of static extraction time, and 60% flush volume . Another method involves ultrasonic extraction with 70% methanol at 80°C for 4 hours .
Análisis De Reacciones Químicas
Isoescin IB undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Mecanismo De Acción
The mechanism of action of Isoescin IB involves multiple pathways. It exerts its effects by inducing apoptosis, reducing cell proliferation, and inhibiting metastasis. This compound targets various molecular pathways, including the caspase pathway, which is involved in the regulation of apoptosis . It also affects the expression of platelet endothelial cell-adhesion molecule-1 (PECAM-1), which plays a role in maintaining vascular integrity .
Comparación Con Compuestos Similares
Isoescin IB is similar to other saponins found in horse chestnut seeds, such as Escin IB, Escin Ia, and Isoescin Ia. this compound exhibits stronger pharmacological activity compared to its isomers . The unique structural features of this compound contribute to its higher bioactivity and therapeutic potential .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSIWGSGLDDTHJ-OXPBSUTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H86O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1131.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
219944-46-4 | |
| Record name | Isoescin IB | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219944464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOESCIN IB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63505RAS3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the chemical structure of isoescin Ib and how does this relate to other similar compounds?
A1: this compound belongs to a group of isomeric saponins found in the seeds of the Aesculus genus (horse chestnut) [, , ]. These saponins share a common aglycone core, protoaescigenin, but differ in the type, number, and linkage of sugar moieties attached to this core. While the exact structural elucidation of this compound is not provided in these specific papers, its close relationship to escin Ia, escin Ib, and isoescin Ia suggests a similar triterpene saponin structure with variations in the sugar chains and their linkages [, ]. Further research focusing on spectroscopic analysis, including NMR and mass spectrometry, would be needed to fully define its structure.
Q2: How can I efficiently isolate and purify this compound from natural sources?
A2: Preparative high-performance liquid chromatography (Pre-HPLC) has been successfully employed for the isolation and purification of this compound from the seeds of Aesculus chinensis []. This method utilizes a gradient mobile phase system composed of methanol, water, and acetic acid to separate this compound from other closely related saponins, achieving a purity of over 99% [].
Q3: What analytical techniques are used to identify and quantify this compound in plant extracts or pharmaceutical formulations?
A3: High-performance liquid chromatography coupled with a diode array detector (HPLC-DAD) is a commonly employed method for both qualitative and quantitative analysis of this compound []. This method offers high sensitivity and reliability for determining this compound content in complex mixtures. Additionally, thin layer chromatography (TLC) can be used as a complementary technique for positive confirmation of this compound presence []. Further research employing techniques like high-performance liquid chromatography/ion trap (HPLC-IT) mass spectrometry can provide in-depth characterization of this compound and related compounds within a mixture [].
Q4: Are there concerns regarding the stability of this compound during extraction and storage?
A4: Research indicates that the total escin content, which includes this compound, in horse chestnut seeds decreases significantly upon storage []. Specifically, a reduction of over 30% in the endosperm and over 40% in the skin was observed after two years []. This highlights the importance of proper storage conditions and emphasizes the need for further investigation into the stability of this compound under various conditions to ensure its efficacy in pharmaceutical applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






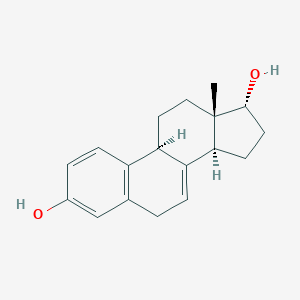

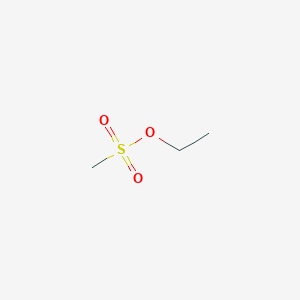
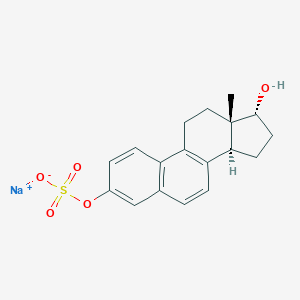
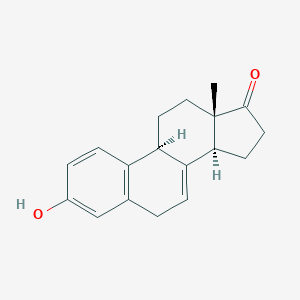
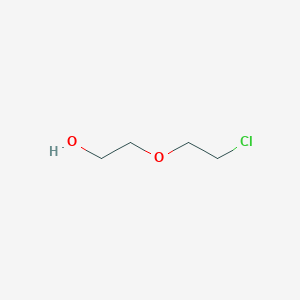
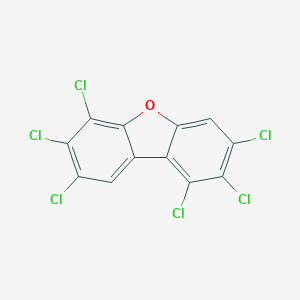
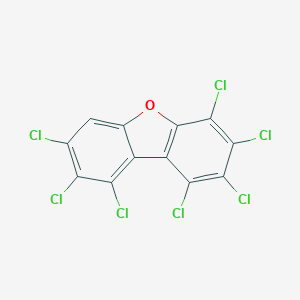

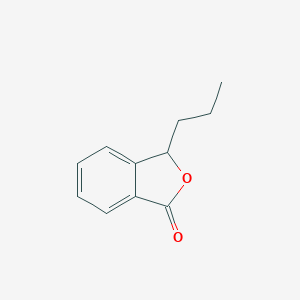
![5-Acetyl-2,3-dihydrobenzo[b]furan](/img/structure/B196252.png)